molecular formula C21H14F2N2O3 B2715776 3,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921889-82-9

3,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2715776
CAS No.: 921889-82-9
M. Wt: 380.351
InChI Key: UNUMVMLVSHHCNW-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic small molecule featuring a dibenzo[b,f][1,4]oxazepine core fused with a benzamide moiety substituted with 3,4-difluoro groups. The dibenzo-oxazepine scaffold is characterized by a seven-membered oxazepine ring fused to two benzene rings, with a methyl group at position 10 and a ketone at position 11. The 3,4-difluorobenzamide substituent at position 2 introduces strong electron-withdrawing effects, which may enhance binding affinity to target proteins or modulate pharmacokinetic properties such as metabolic stability .

Properties

IUPAC Name

3,4-difluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N2O3/c1-25-17-4-2-3-5-19(17)28-18-9-7-13(11-14(18)21(25)27)24-20(26)12-6-8-15(22)16(23)10-12/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUMVMLVSHHCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its potential therapeutic applications.

The molecular formula of 3,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is C21H14F2N2O3C_{21}H_{14}F_2N_2O_3, with a molecular weight of 380.3 g/mol. The compound features a dibenzooxazepin core which is known for various pharmacological activities.

PropertyValue
Common Name3,4-Difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
CAS Number921889-82-9
Molecular FormulaC21H14F2N2O3
Molecular Weight380.3 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties by inhibiting viral replication and entry into host cells. The dibenzooxazepin moiety may interact with viral proteins or host cell receptors to prevent infection.
  • Antimicrobial Properties : Compounds derived from similar scaffolds have shown broad-spectrum antimicrobial activity against both bacterial and fungal pathogens. This includes effectiveness against drug-resistant strains.
  • Cytotoxic Effects : The compound may exhibit cytotoxicity towards cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.

Antiviral Studies

Recent research has highlighted the antiviral potential of compounds related to 3,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide. For instance:

  • A study demonstrated that similar dibenzooxazepins significantly inhibited the replication of viruses during the entry phase into host cells. The effective concentration was reported at IC50IC_{50} values ranging from 12.5 µg/mL to 20 µg/mL depending on the specific viral strain tested .

Antimicrobial Activity

In vitro analyses have shown that compounds with the dibenzooxazepin structure possess antimicrobial properties:

  • A study focused on Streptomyces-derived metabolites revealed broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The metabolites exhibited minimum inhibitory concentrations (MICs) that suggest potential for therapeutic use .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers evaluated the antiviral efficacy of a compound structurally related to 3,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide against dengue virus (DENV). The study found:

  • Inhibition Rates : The compound demonstrated up to 87% reduction in viral load at optimal concentrations during pre-treatment phases.

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial effects of a related compound against various fungal pathogens:

PathogenMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)15
Vancomycin-resistant Enterococcus (VRE)20
Fusarium oxysporum25

The results indicated promising potential for treating infections caused by resistant strains .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Substituents :

  • The 3,4-difluoro and trifluoromethyl groups (target compound and compound) are strongly electron-withdrawing, which may enhance metabolic stability and target binding compared to electron-donating groups like methoxy () or bulky tert-butyl () .
  • The chloro substituent in exhibits moderate electron withdrawal, with LCMS retention time (3.08 min) suggesting distinct polarity compared to fluorinated analogs .

This modification alters electronic properties and may influence solubility or receptor interactions .

Positional Isomerism :

  • The 8-yl vs. 2-yl substitution in highlights positional effects on molecular conformation and biological activity. For example, the 8-yl analog showed 96% yield and high purity (99.9%), suggesting favorable synthetic accessibility .

Q & A

Q. What synthetic methodologies are established for synthesizing this compound, and how can reaction conditions be optimized?

Answer: The synthesis of dibenzo[b,f][1,4]oxazepinone derivatives typically involves cyclization reactions. For example, the core oxazepinone scaffold can be synthesized via intramolecular cyclization of substituted 2-aminophenol derivatives under acidic or basic conditions . Key steps include:

  • Amide bond formation : Reacting 3,4-difluorobenzoic acid derivatives with the oxazepinone amine group using coupling agents like HATU or DCC.
  • Cyclization optimization : Adjusting solvents (e.g., DMF, THF) and catalysts (e.g., p-toluenesulfonic acid) to enhance yield .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer: Standard characterization methods include:

  • NMR spectroscopy : Confirm regiochemistry of fluorine substituents (¹⁹F NMR) and scaffold integrity (¹H/¹³C NMR) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₂₃H₁₆F₂N₂O₃) .
  • HPLC-PDA/MS : Assess purity (>95%) and detect impurities (e.g., unreacted starting materials) .

Q. How can researchers align initial studies with a theoretical framework?

Answer: Link hypotheses to established pharmacological or chemical theories:

  • Receptor-ligand interaction models : Use molecular docking to predict binding affinity to biological targets (e.g., kinase enzymes) .
  • Structure-activity relationship (SAR) : Compare with analogs like 3,5-difluoro derivatives to identify critical functional groups .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating environmental fate and ecological risks?

Answer: Adopt a tiered approach:

Laboratory studies :

  • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and varying pH (3–9) to measure degradation kinetics .
  • Partition coefficients : Determine log Kow (octanol-water) and log Koc (soil organic carbon) to model bioaccumulation .

Ecotoxicology assays :

  • Daphnia magna acute toxicity : 48-hour LC₅₀ tests .
  • Microbial toxicity : Use Vibrio fischeri bioluminescence inhibition assays .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?

Answer: Address discrepancies through:

  • Standardized assay conditions : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Mechanistic follow-up : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
  • Meta-analysis : Compare results with structurally related compounds (e.g., dibenzo[b,f][1,4]oxazepinones) to identify trends .

Q. What strategies are effective for impurity profiling and analytical method validation?

Answer: Follow pharmacopeial guidelines:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) to identify degradation products .

  • LC-MS/MS quantification : Develop a validated method with parameters:

    ParameterRequirement
    LinearityR² ≥ 0.995
    Accuracy98–102% recovery
    PrecisionRSD ≤ 2%
    LOD/LOQ≤0.1% impurity detection
    Reference: EP impurity standards for fluoroquinolones .

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